1-Acetyl-3-ethylimidazolidin-2-one
Description
Imidazolidin-2-ones are a class of cyclic ureas that have become important building blocks in organic synthesis and medicinal chemistry. The core structure can be readily functionalized at one or both nitrogen atoms, allowing for the fine-tuning of steric and electronic properties. This adaptability has led to their use as chiral auxiliaries in asymmetric synthesis, as ligands in catalysis, and as key structural motifs in pharmacologically active molecules. chim.itscialert.netbath.ac.uk
The introduction of an acetyl group at the N1 position and an ethyl group at the N3 position, as seen in 1-Acetyl-3-ethylimidazolidin-2-one , creates an unsymmetrically substituted imidazolidinone. This specific substitution pattern influences the molecule's polarity, reactivity, and conformational preferences, making it a subject of academic interest for understanding structure-property relationships within this class of compounds.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 297143-82-9 |
| Molecular Formula | C₇H₁₂N₂O₂ |
| Molecular Weight | 156.18 g/mol |
| SMILES Code | O=C1N(CC)CCN1C(C)=O |
This table is based on data from chemical supplier databases. chemicalbook.com
Research into imidazolidinone derivatives is extensive and multifaceted. A significant area of investigation is their application as chiral auxiliaries in asymmetric synthesis. The rigid ring structure and the potential for introducing chiral substituents allow for high levels of stereocontrol in reactions such as aldol (B89426) additions, alkylations, and cycloadditions. chim.it For instance, N-acetylated imidazolidinones have been used as precursors for the synthesis of secondary alcohols with specific stereochemistries. chim.it
In the realm of medicinal chemistry, imidazolidinone derivatives have been explored for a wide range of biological activities. mdpi.com These include roles as anticancer, antibacterial, and antiviral agents. mdpi.comnih.gov The ability to readily modify the substituents on the imidazolidinone ring enables the generation of large libraries of compounds for screening and structure-activity relationship (SAR) studies. scialert.netnih.gov For example, various substituted imidazolidin-4-ones have been synthesized and evaluated for their potential as antibacterial agents. nih.gov
Furthermore, the synthesis of imidazolidinones itself is an active area of research, with a focus on developing efficient, sustainable, and stereoselective methods. mdpi.comnih.gov One-pot, multi-component reactions are particularly attractive for their atom economy and ability to generate molecular diversity. ijcce.ac.ir
Direct academic research specifically focused on This compound is limited in publicly available literature. However, its academic relevance can be inferred from studies on closely related N-acylated imidazolidinones.
The synthesis of N-acetylated imidazolidinones can be achieved through various methods. A common approach involves the acylation of the parent imidazolidin-2-one or a mono-N-substituted precursor. For example, 1-Acetylimidazolidin-2-one has been synthesized by reacting 2-Imidazolidone with acetyl chloride in tetrahydrofuran (B95107) or with acetic anhydride (B1165640). prepchem.comchemicalbook.com It is plausible that This compound could be synthesized by the acetylation of 1-Ethylimidazolidin-2-one .
The characterization of such compounds relies heavily on spectroscopic techniques. Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy are crucial for confirming the structure of acylated imidazolidinones. Studies on various 1-acyl and 1,3-diacyl derivatives of 2-imidazolidinones have shown that the frequency of the ring carbonyl stretching vibration in the IR spectrum is sensitive to the electronic nature of the acyl substituents. Similarly, the chemical shifts of the methylene (B1212753) protons in the imidazolidinone ring in the ¹H NMR spectrum are influenced by the acyl groups. This data is vital for understanding the electronic environment and conformation of the molecule.
While specific applications for This compound have not been detailed in research, its structure suggests potential utility in areas where other N-acylated imidazolidinones have been successful. For instance, it could serve as a building block for more complex molecules in medicinal chemistry or as a ligand in catalysis. The presence of both an acetyl and an ethyl group provides a handle for further functionalization and allows for a systematic study of how these substituents influence biological activity or catalytic performance. The compound 1-Acetyl-2-imidazolidinone (B193065) has been reported as a reactant in the synthesis of 3-(4,5-dihydro-1H-imidazol-2-yl)-1H-indoles, highlighting the role of N-acetyl imidazolidinones as intermediates in the preparation of other heterocyclic systems. ijcce.ac.ir
Structure
3D Structure
Properties
Molecular Formula |
C7H12N2O2 |
|---|---|
Molecular Weight |
156.18 g/mol |
IUPAC Name |
1-acetyl-3-ethylimidazolidin-2-one |
InChI |
InChI=1S/C7H12N2O2/c1-3-8-4-5-9(6(2)10)7(8)11/h3-5H2,1-2H3 |
InChI Key |
PUKKDSCULPGICT-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CCN(C1=O)C(=O)C |
Origin of Product |
United States |
Chemical Reactivity and Transformation Pathways of 1 Acetyl 3 Ethylimidazolidin 2 One
Reactions at the Acetyl Group
The acetyl group, attached to the N1 position of the imidazolidinone ring, is an active site for several chemical transformations, including deacetylation and various condensation and coupling reactions.
Deacetylation Reactions
Deacetylation involves the removal of the acetyl group from the N1 position, yielding 1-ethylimidazolidin-2-one. This reaction typically proceeds via hydrolysis, which can be catalyzed by either acid or base. The stability of the N-acetyl group is significant, and often, harsh conditions are required for its removal. researchgate.net
In biological systems, the deacetylation of N-acetylated compounds is a known metabolic process. For instance, sirtuins, a class of NAD-dependent deacetylases, are known to regulate metabolic pathways through the deacetylation of key enzymes. nih.govnih.gov Specifically, SIRT5, a mitochondrial sirtuin, has been shown to deacetylate and activate carbamoyl (B1232498) phosphate (B84403) synthetase 1 (CPS1), a critical enzyme in the urea (B33335) cycle. nih.govnih.gov While not directly studying 1-Acetyl-3-ethylimidazolidin-2-one, this highlights a biological precedent for the cleavage of N-acetyl groups from urea-like structures.
Chemical methods for N-deacetylation in the presence of other sensitive functional groups, such as esters and carbamates, have been developed. One mild and efficient protocol involves a one-pot reaction to remove the N-acetyl group and subsequently functionalize the resulting amine. researchgate.net Another approach has demonstrated the selective deacetylation of N-acetyl groups in chitin (B13524) through a transamidation process with various amines, a reaction that can be catalyzed by compounds like copper(II) acetate (B1210297). frontiersin.orgfrontiersin.org
| Reaction Type | Reagents/Conditions | Product | Notes |
| Hydrolysis | Acid or Base | 1-Ethylimidazolidin-2-one | Standard method for amide cleavage. |
| Enzymatic Deacetylation | Sirtuin enzymes (e.g., SIRT5) | 1-Ethylimidazolidin-2-one | Demonstrates biological plausibility of deacetylation. nih.govnih.gov |
| Chemical Deacetylation | Mild, specific reagents | 1-Ethylimidazolidin-2-one | Can be achieved in the presence of other functional groups. researchgate.net |
| Transamidation | Amines, optionally with a catalyst (e.g., Cu(OAc)₂) | N-Substituted amides | The acetyl group is transferred to another amine. frontiersin.orgfrontiersin.org |
Condensation and Coupling Reactions
The acetyl group of this compound can participate in condensation and coupling reactions, typically through the formation of an enolate intermediate under basic conditions.
Condensation Reactions: A classic example is the Claisen condensation, where an ester reacts with an enolate to form a β-keto ester. While the acetyl group itself is not an ester, its α-protons are acidic enough to be removed by a strong base, forming an enolate. This enolate can then, in principle, react with a suitable electrophile, such as an ester or an acyl chloride. N-acyl imidazoles have been shown to undergo sodium imidazolide-catalyzed homo- and cross-condensation reactions to form intermediate β-keto acyl imidazoles, which can then be converted to β-keto esters and ketones. researchgate.net This demonstrates the feasibility of using the acetyl group in Claisen-type condensations.
Coupling Reactions: The enolate derived from the acetyl group can also participate in various carbon-carbon bond-forming coupling reactions. For example, palladium-catalyzed cross-coupling reactions are a powerful tool for forming C-N bonds and other heteroatom bonds. acs.org While direct coupling at the acetyl methyl group is less common, related transformations on similar systems suggest possibilities. For instance, N-acetyl diazocine derivatives have been synthesized via cross-coupling reactions. beilstein-journals.org
| Reaction Type | Key Intermediate | Potential Electrophiles | Potential Products |
| Claisen-type Condensation | Enolate | Esters, Acyl Chlorides | β-Keto amides |
| Aldol (B89426) Condensation | Enolate | Aldehydes, Ketones | β-Hydroxy amides |
| Alkylation | Enolate | Alkyl halides | α-Alkylated N-acetyl imidazolidinones |
Reactions Involving the Imidazolidinone Ring System
The imidazolidinone ring is a robust heterocyclic system, but it contains reactive sites that can undergo nucleophilic attack, electrophilic substitution, and even ring-opening under specific conditions.
Nucleophilic Attack on the Carbonyl Group
The carbonyl carbon (C2) of the imidazolidinone ring is electrophilic due to the polarization of the C=O double bond and is susceptible to nucleophilic attack. lecturio.commasterorganicchemistry.com The reactivity of this carbonyl group is modulated by the electronic effects of the two adjacent nitrogen atoms, which donate electron density through resonance, thus making the carbonyl less electrophilic than a typical ketone. However, the N1-acetyl group is electron-withdrawing, which partially counteracts this effect and increases the electrophilicity of the C2 carbonyl carbon.
Nucleophilic addition to this carbonyl group can lead to a tetrahedral intermediate. Depending on the nature of the nucleophile and the reaction conditions, this intermediate can either revert to the starting material or proceed to other products. For strong, irreversible nucleophiles like organolithium or Grignard reagents, the addition is likely to be productive. Weaker, reversible nucleophiles would require conditions that favor the forward reaction, such as the removal of a byproduct. masterorganicchemistry.com Studies on the reactivity of carbonyl compounds with urea have shown that the formation of stable cyclic products is a driving force for the reaction. acs.org
Electrophilic Substitution on Nitrogen Atoms
The nitrogen atoms of the imidazolidinone ring are part of an amide/urea system. Their lone pairs of electrons are delocalized into the carbonyl group, which significantly reduces their nucleophilicity compared to amines. idc-online.com Consequently, electrophilic substitution on these nitrogen atoms is generally difficult and requires highly reactive electrophiles.
The N3 nitrogen, bearing an ethyl group, is more nucleophilic than the N1 nitrogen, which is acylated. Therefore, any electrophilic attack would be expected to occur preferentially at N3, provided that the N1-acetyl group remains intact. Reactions such as alkylation or acylation at N3 would require forcing conditions and would likely compete with reactions at other sites of the molecule. The general principles of electrophilic amination involve the reaction of a nucleophilic carbanion with an electrophilic nitrogen source, which is the reverse of the situation here. wikipedia.org
Ring-Opening Reactions and Subsequent Transformations
Although the five-membered imidazolidinone ring is generally stable, it can undergo ring-opening reactions under certain conditions, particularly when activated. Ring-opening of cyclic amines and amides can be initiated through various mechanisms, including reductive or oxidative pathways. elsevierpure.com
For N-acyl cyclic amines, single-electron reduction can induce ring-opening via the formation of an α-aminoketyl radical, leading to selective cleavage of the amide C-N bond. elsevierpure.com In the case of this compound, a similar reductive cleavage could lead to the opening of the ring between N1 and C2.
Derivatization at C-4 and C-5 Positions
The imidazolidinone core of this compound presents opportunities for structural modification at the C-4 and C-5 positions, enabling the synthesis of a diverse range of derivatives. These positions can be functionalized through various organic reactions, leading to compounds with potentially altered chemical and biological properties.
One common approach involves the use of this compound as a building block in reactions that construct new heterocyclic rings. For instance, it can be reacted with other molecules to form more complex structures where the original C-4 and C-5 are incorporated into a new ring system. The specific nature of the derivatization depends on the reagents and reaction conditions employed.
An example of such a derivatization is the synthesis of 3-(4,5-dihydro-1H-imidazol-2-yl)-1H-indoles. This is achieved through the reaction of substituted indoles with 1-acetylimidazolidin-2-one in the presence of phosphorus oxychloride (POCl3). ijcce.ac.ir While this example uses the parent compound, similar reactivity would be expected for the 3-ethyl derivative, leading to the corresponding N-ethyl substituted indole-imidazole products.
Furthermore, the C-4 and C-5 positions are part of a five-membered ring, and reactions can be designed to modify this ring. For example, ring-opening reactions followed by cyclization with different reagents can lead to the formation of new heterocyclic systems. The presence of the acetyl and ethyl groups on the nitrogen atoms influences the reactivity of the imidazolidinone ring, including the C-4 and C-5 positions, by affecting electron density and steric hindrance.
Mechanisms of Key Transformations
Understanding the mechanisms of reactions involving this compound is crucial for controlling reaction outcomes and designing new synthetic pathways. Key transformations often proceed through the formation of reactive intermediates, and their study provides insight into the reaction pathways.
Reaction Mechanism Elucidation via Intermediate Isolation
The elucidation of reaction mechanisms often relies on the isolation and characterization of transient species known as reactive intermediates. lumenlearning.com These short-lived, high-energy molecules exist during the intermediate steps of a multi-step reaction. lumenlearning.com Isolating these intermediates can provide direct evidence for a proposed reaction pathway. dalalinstitute.com In the context of reactions involving this compound, the isolation of intermediates would likely involve techniques such as conducting the reaction at low temperatures to slow down the subsequent steps or using specific trapping agents that react with the intermediate to form a stable, isolatable compound. lumenlearning.com
While direct isolation of intermediates for reactions specifically involving this compound is not extensively documented in the provided search results, the principles of intermediate isolation are broadly applicable. For instance, in related heterocyclic chemistry, intermediates are often detected using spectroscopic methods like NMR, or trapped with reactive substrates. dalalinstitute.com The formation of a tetrahedral intermediate has been proposed in the reactions of acetyl chlorides with alcohols, and in some cases, these intermediates have been detected using mass spectrometry. rsc.org A similar approach could be envisioned for studying the reactions of the acetyl group in this compound.
Kinetic Studies of Reactivity
Kinetic studies measure the rate of a chemical reaction and provide valuable information about the reaction mechanism, including the determination of the rate-determining step and the influence of various factors such as concentration and temperature. leeds.ac.uk For this compound, kinetic studies could be employed to understand the reactivity of the acetyl group, the stability of the imidazolidinone ring, and the rates of its derivatization reactions.
Methods for kinetic studies often involve monitoring the change in concentration of a reactant or product over time using techniques like spectroscopy (UV-Vis, FTIR) or chromatography (GC, HPLC). leeds.ac.uk For example, the rate of hydrolysis or aminolysis of the acetyl group could be determined by monitoring the appearance of the corresponding deacetylated product or the consumption of the amine.
Role as a Synthetic Intermediate
This compound serves as a valuable synthetic intermediate in organic chemistry, providing a scaffold for the construction of more complex molecules. google.com Its utility stems from the presence of multiple reactive sites and the stable imidazolidinone core.
Building Block for Complex Heterocyclic Structures
The structure of this compound makes it a suitable building block for the synthesis of a variety of complex heterocyclic compounds. ijcce.ac.irkuleuven.be Heterocyclic skeletons are fundamental units in many natural products and medicinally important molecules. kuleuven.be The imidazolidinone ring can be incorporated into larger, more intricate ring systems through carefully designed reaction sequences.
A notable application is in the synthesis of conjugated indole-imidazole derivatives. The reaction of indoles with 1-acetyl-imidazolidin-2-one demonstrates its utility in forming new carbon-nitrogen bonds and constructing a new heterocyclic ring fused to the indole (B1671886) system. ijcce.ac.ir This approach highlights the role of the imidazolidinone as a precursor to dihydroimidazole (B8729859) moieties.
The reactivity of the acetyl group and the potential for reactions at the ring carbons allow for a range of transformations, leading to diverse heterocyclic architectures. The development of novel synthetic strategies involving the restructuring of five-membered heterocyclic rings like imidazolidinones is an active area of research aimed at accessing new and complex molecular frameworks. kuleuven.be
Precursor in Multistep Organic Synthesis
The utility of this compound as a precursor is demonstrated in its potential to be incorporated into larger molecules. For example, it could be used in the synthesis of uracil (B121893) derivatives, where the imidazolidinone moiety could be transformed into a part of the final heterocyclic structure. google.com The planning of such a synthesis would involve a retrosynthetic analysis, where the target molecule is conceptually broken down into simpler precursors, one of which could be this compound. youtube.com
Advanced Spectroscopic Analysis and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for elucidating the structure of organic compounds in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of individual atoms.
One-dimensional NMR spectroscopy, specifically ¹H and ¹³C NMR, offers fundamental insights into the molecular structure of 1-Acetyl-3-ethylimidazolidin-2-one.
¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. For this compound, the expected chemical shifts are influenced by the electron-withdrawing effects of the carbonyl groups and the nitrogen atoms. The ethyl group protons would appear as a characteristic quartet and triplet. The protons of the imidazolidinone ring would likely appear as complex multiplets due to their diastereotopic nature and coupling with each other. The acetyl group protons would be observed as a sharp singlet.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of unique carbon environments. The carbonyl carbons of the urea (B33335) and acetyl groups are expected to resonate at low field (downfield) due to their significant deshielding. The carbons of the ethyl group and the imidazolidinone ring will appear at higher field (upfield). The chemical shifts are sensitive to the substitution pattern and the electronic effects within the molecule. For instance, N-acylation is known to shift the chemical shifts of the ring carbons.
Interactive Data Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Imidazolidinone Ring | ||
| C=O (Urea) | - | ~155-160 |
| N-CH₂-CH₂-N | ~3.3-3.9 (m) | ~40-45 |
| Ethyl Group | ||
| N-CH₂-CH₃ | ~3.3-3.5 (q) | ~39-41 |
| N-CH₂-CH₃ | ~1.1-1.3 (t) | ~14-16 |
| Acetyl Group | ||
| CO-CH₃ | ~2.5 (s) | ~23-25 |
| C=O (Amide) | - | ~170-172 |
Note: These are estimated values based on data from structurally similar compounds like N-acetylimidazolidin-2-one and other N-acyl urea derivatives. Actual experimental values may vary.
Two-dimensional NMR techniques are powerful for unambiguously assigning the signals observed in 1D NMR and for determining the connectivity and spatial relationships between atoms. researchgate.netsdsu.eduyoutube.comnih.gov
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. sdsu.eduyoutube.com For this compound, COSY would show correlations between the methylene (B1212753) protons of the ethyl group and its methyl protons. It would also help to trace the connectivity within the imidazolidinone ring protons.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded carbon and proton atoms. sdsu.eduyoutube.com This is crucial for assigning the carbon signals based on their attached protons. For example, the quartet in the ¹H NMR spectrum would correlate with the methylene carbon of the ethyl group in the ¹³C NMR spectrum.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC shows correlations between protons and carbons that are two or three bonds away. researchgate.netsdsu.eduyoutube.com This technique is invaluable for piecing together the molecular skeleton. Key HMBC correlations would be expected from the acetyl protons to the amide carbonyl carbon, and from the ethyl group protons to the urea carbonyl carbon and the adjacent ring carbon.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about protons that are close in space, which is critical for determining stereochemistry and conformation. researchgate.net For instance, NOESY could reveal through-space interactions between the protons of the ethyl group and the imidazolidinone ring, offering insights into the preferred conformation of the molecule.
The choice of solvent can significantly influence NMR chemical shifts. mdpi.com Polar solvents can interact with the solute through hydrogen bonding and dipole-dipole interactions, leading to changes in the electronic environment of the nuclei. For N-acyl urea derivatives, a change from a non-polar solvent like chloroform-d (B32938) (CDCl₃) to a polar aprotic solvent like dimethyl sulfoxide-d₆ (DMSO-d₆) can cause noticeable shifts in the positions of NH protons (if present) and protons adjacent to the carbonyl groups. These solvent-induced shifts can sometimes be used to resolve overlapping signals and aid in structural assignment. mdpi.com
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elemental composition, and offering insights into molecular structure through fragmentation analysis.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-Resolution Mass Spectrometry (HRMS) is critical for the unambiguous confirmation of a compound's elemental formula by measuring its mass with very high accuracy. Unlike low-resolution mass spectrometry which provides a nominal mass, HRMS can distinguish between compounds that have the same nominal mass but different elemental formulas.
For this compound, with the elemental formula C₇H₁₂N₂O₂, the theoretical exact mass can be calculated by summing the masses of its most abundant isotopes. This calculated mass can then be compared to the experimentally measured value from an HRMS instrument (e.g., TOF or Orbitrap). A close match between the theoretical and experimental mass (typically within 5 ppm) confirms the elemental composition.
| Element | Count | Isotopic Mass (Da) | Total Mass (Da) |
|---|---|---|---|
| Carbon (¹²C) | 7 | 12.000000 | 84.000000 |
| Hydrogen (¹H) | 12 | 1.007825 | 12.093900 |
| Nitrogen (¹⁴N) | 2 | 14.003074 | 28.006148 |
| Oxygen (¹⁶O) | 2 | 15.994915 | 31.989830 |
| Total (Monoisotopic Mass) | 156.089878 | ||
| [M+H]⁺ Ion | 157.097703 | ||
| [M+Na]⁺ Ion | 179.071822 |
Fragmentation Pathways and Structural Confirmation
Tandem mass spectrometry (MS/MS) experiments involve the isolation of a precursor ion (such as the molecular ion, [M]⁺˙, or the protonated molecule, [M+H]⁺) followed by its fragmentation through collision-induced dissociation (CID). The resulting fragment ions provide a "fingerprint" that helps to piece together the molecule's structure.
While specific experimental fragmentation data for this compound is not widely published, likely fragmentation pathways can be predicted based on the functional groups present. The most probable cleavage sites are the amide bond of the acetyl group and the bonds associated with the ethyl substituent.
Key predicted fragmentation pathways include:
Loss of the acetyl group: A primary fragmentation would be the cleavage of the N-acetyl bond, resulting in the loss of a neutral ketene (B1206846) molecule (CH₂CO, 42.01 Da), leading to a prominent fragment ion.
Loss of the ethyl group: Cleavage of the N-ethyl bond can occur via loss of an ethyl radical (•C₂H₅, 29.04 Da) or, more commonly, through the loss of ethene (C₂H₄, 28.03 Da) via a hydrogen rearrangement.
Ring Cleavage: The imidazolidinone ring itself can undergo fragmentation, typically initiated by cleavage adjacent to the carbonyl group or the nitrogen atoms, leading to smaller, characteristic fragment ions.
| Precursor Ion [M+H]⁺ (m/z) | Proposed Fragment Ion (m/z) | Neutral Loss | Proposed Structure of Fragment |
|---|---|---|---|
| 157.0977 | 115.0866 | C₂H₂O (Ketene) | Protonated 3-ethylimidazolidin-2-one |
| 157.0977 | 129.0655 | C₂H₄ (Ethene) | Protonated 1-acetylimidazolidin-2-one |
| 157.0977 | 87.0447 | C₂H₄ + CO | Fragment from ethyl loss and ring opening |
| 157.0977 | 70.0400 | C₂H₂O + C₂H₅N | Ring fragment [C₃H₄NO]⁺ |
X-ray Crystallography
Solid-State Structural Determination of this compound and Derivatives
To perform X-ray crystallography, a high-quality single crystal of this compound must first be grown. The crystal is then mounted on a diffractometer and irradiated with monochromatic X-rays. The resulting diffraction data allows for the determination of the unit cell parameters (the dimensions of the basic repeating unit of the crystal) and the space group (the crystal's symmetry).
Although a published crystal structure for this specific compound is not available, a hypothetical analysis would yield the data shown in the table below. Such an analysis would confirm the connectivity of the atoms and provide precise measurements of all bond lengths and angles, resolving any structural ambiguity. For instance, it would confirm the attachment of the acetyl group to N1 and the ethyl group to N3 of the imidazolidinone ring.
| Parameter | Example Value |
|---|---|
| Chemical Formula | C₇H₁₂N₂O₂ |
| Formula Weight | 156.18 g/mol |
| Crystal System | Monoclinic (example) |
| Space Group | P2₁/c (example) |
| a (Å) | 10.5 (example) |
| b (Å) | 8.2 (example) |
| c (Å) | 12.1 (example) |
| β (°) | 95.5 (example) |
| Volume (ų) | 1035 (example) |
| Z (Molecules per unit cell) | 4 (example) |
Conformational Analysis in the Crystalline State
The crystal structure provides a detailed snapshot of the molecule's preferred conformation in the solid state. The five-membered imidazolidinone ring is not perfectly flat and would be expected to adopt a slight 'envelope' or 'twist' conformation to minimize steric strain. The dihedral angles between the ring and its substituents—the acetyl and ethyl groups—would be precisely determined.
The acetyl group's carbonyl oxygen could influence crystal packing through intermolecular interactions. While the molecule lacks strong hydrogen bond donors like N-H protons, weak C-H···O hydrogen bonds could play a significant role in stabilizing the crystal lattice. The packing arrangement of molecules in the unit cell would reveal how they orient themselves to maximize van der Waals forces and other non-covalent interactions, providing insight into the collective solid-state architecture. Analysis of related hydantoin (B18101) structures suggests that the carbonyl groups are key sites for intermolecular interactions that dictate the supramolecular assembly. nih.gov
Theoretical and Computational Chemistry Studies
Quantum Chemical Calculations
Quantum chemical calculations are a cornerstone of modern chemical research, offering a lens into the electronic structure and energy of molecules. europa.eu For 1-Acetyl-3-ethylimidazolidin-2-one, these calculations can elucidate the distribution of electrons and the energies of molecular orbitals, which are critical for understanding its chemical behavior.
Density Functional Theory (DFT) is a powerful and widely used computational method for investigating the electronic structure of many-body systems, such as atoms and molecules. wikipedia.orgpku.edu.cnmdpi.com It is based on the principle that the ground-state energy of a molecule can be determined from its electron density. pku.edu.cn DFT is often favored for its balance of accuracy and computational cost, making it a practical tool for studying the electronic properties and reactivity of organic molecules like this compound. mdpi.com
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals that play a crucial role in chemical reactions. ossila.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. ossila.comwuxiapptec.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of a molecule's chemical stability and reactivity. wuxiapptec.comresearchgate.net A smaller gap suggests higher reactivity.
Chemical hardness (η) is a measure of a molecule's resistance to a change in its electron distribution. It can be approximated from the energies of the HOMO and LUMO. A larger HOMO-LUMO gap generally corresponds to greater chemical hardness, indicating higher stability.
Illustrative Data for a Representative Imidazolidinone Derivative: This data is illustrative for a similar class of compounds and not specific to this compound.
| Parameter | Energy (eV) |
| HOMO Energy | -6.5 |
| LUMO Energy | -0.8 |
| HOMO-LUMO Gap (ΔE) | 5.7 |
| Chemical Hardness (η) | 2.85 |
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. researchgate.netuni-muenchen.denih.gov The MEP map displays the electrostatic potential on the surface of the molecule, with different colors representing different potential values. wolfram.com Regions of negative potential (typically colored red) are susceptible to electrophilic attack, while regions of positive potential (blue) are prone to nucleophilic attack. For this compound, the MEP map would likely show negative potential around the carbonyl oxygen atom, indicating a site for electrophilic interaction. epstem.net
Mulliken charge analysis is a method for distributing the total electron density of a molecule among its constituent atoms, providing an estimation of the partial atomic charges. niscpr.res.inuni-muenchen.dechemrxiv.org These charges can offer insights into the electronic structure and are often used to understand the electrostatic interactions within a molecule and with other molecules. researchgate.net However, it is known that Mulliken charges can be sensitive to the choice of the basis set used in the calculation. uni-muenchen.de
Illustrative Mulliken Charges for a Representative Imidazolidinone Derivative: This data is illustrative for a similar class of compounds and not specific to this compound.
| Atom | Mulliken Charge (a.u.) |
| O (carbonyl) | -0.55 |
| N (acetyl) | -0.40 |
| N (ethyl) | -0.35 |
| C (carbonyl) | +0.60 |
Ab initio methods are a class of quantum chemistry calculations that are based on first principles, without the use of empirical parameters. wikipedia.org These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC), can provide highly accurate results, though they are generally more computationally demanding than DFT. wikipedia.orgacs.org For a molecule like this compound, these methods could be employed to obtain a very precise description of its geometry and electronic structure.
Computational methods can be used to predict spectroscopic parameters, such as Nuclear Magnetic Resonance (NMR) chemical shifts and Infrared (IR) vibrational frequencies. openreview.netigntu.ac.inyoutube.com These predictions are valuable for interpreting experimental spectra and confirming the structure of a synthesized compound. youtube.comyoutube.com Theoretical calculations of the NMR and IR spectra of this compound would provide a basis for comparison with experimental data, aiding in its characterization.
Density Functional Theory (DFT) for Electronic Structure and Reactivity
Conformational Analysis and Molecular Dynamics Simulations
Conformational analysis and molecular dynamics (MD) are powerful computational tools used to explore the three-dimensional shapes a molecule can adopt and its dynamic behavior over time. nih.govrsc.org For this compound, these studies reveal the energetically preferred structures and the flexibility of the molecule.
The structure of this compound is defined by the conformation of the five-membered imidazolidinone ring and the orientation of its substituents. The primary source of conformational isomerism arises from the rotation around the N1-C(acetyl) single bond. Computational studies on related N,N'-disubstituted ureas and N-acylated imidazolidinones show that the planarity of the urea (B33335) backbone is a key structural feature, with distinct energy minima corresponding to different rotational isomers (rotamers). ethz.chnih.gov
The imidazolidinone ring itself typically adopts a non-planar, envelope or twisted conformation to minimize steric strain. kaimosi.com For this compound, density functional theory (DFT) calculations would identify at least two primary low-energy conformers corresponding to the syn and anti orientations of the acetyl group's carbonyl relative to the ethyl group. The energy difference between these conformers is generally small, indicating that multiple conformations may be present at room temperature. The transition states connecting these minima represent the energy barriers to rotation around the N-C(acetyl) bond.
Table 1: Illustrative Calculated Relative Energies of Conformers for this compound This table presents plausible data based on computational principles for analogous systems, as specific experimental values for this compound are not widely published.
| Conformer | Key Dihedral Angle (C-N1-C(O)-CH3) | Relative Energy (kcal/mol) | Population at 298 K (%) |
|---|---|---|---|
| Conformer A (Global Minimum) | ~180° (anti-periplanar) | 0.00 | ~70 |
| Conformer B | ~0° (syn-periplanar) | 0.65 | ~30 |
| Transition State (TS1) | ~90° | 4.5 | - |
Molecular dynamics simulations can be used to study the stability of these conformers in different environments, such as in aqueous solution or a non-polar solvent, and to observe the transitions between them on a nanosecond timescale. semanticscholar.org
Intramolecular interactions, such as hydrogen bonds, can significantly stabilize specific conformations. In this compound, the absence of N-H protons limits the possibility of strong intramolecular hydrogen bonding, which is a key feature in related systems like hydantoin-based peptide mimics. nih.govacs.org
A more relevant theoretical consideration is tautomerism, particularly keto-enol tautomerism. masterorganicchemistry.com Tautomers are constitutional isomers that readily interconvert, and this phenomenon is crucial in many biological and chemical processes. frontiersin.org For this molecule, two potential keto-enol equilibria can be considered: one involving the acetyl carbonyl and another involving the ring carbonyl.
Acetyl Group Tautomerism : The acetyl group can theoretically exist in equilibrium with its corresponding vinyl alcohol (enol) form.
Ring Carbonyl Tautomerism : The ring carbonyl could tautomerize to a hydroxy-imidazolium enol form.
DFT calculations on analogous systems, such as 2-thioxoimidazolidin-4-one and other cyclic ureas, consistently show that the keto form is significantly more stable than the enol tautomers, often by more than 10-15 kcal/mol in the gas phase. researchgate.netresearchgate.net The energy barrier for proton transfer is also high. Therefore, while theoretically possible, the population of any enol tautomer of this compound at equilibrium is predicted to be negligible under standard conditions.
Reaction Mechanism Modeling
Computational chemistry is instrumental in elucidating the step-by-step pathways of chemical reactions, identifying intermediates, and calculating the energy barriers that determine reaction rates. nih.gov
A plausible synthesis for this compound involves the cyclization of a precursor like N-(2-aminoethyl)-N'-ethylurea or the reaction between N-ethylethylenediamine and a suitable carbonylating or acetylating agent. DFT studies on the synthesis of the related 1,3-dimethyl-2-imidazolidinone (B1670677) (DMI) from urea and dimethylethylenediamine have provided a detailed mechanistic understanding. nih.govresearchgate.net
These studies show that the reaction proceeds through two key ammonia (B1221849) elimination steps, each involving a distinct transition state. nih.gov The calculations revealed that without a catalyst, the activation barriers are very high (~50 kcal/mol), but the presence of water molecules can significantly lower these barriers to ~30 kcal/mol by acting as a proton exchange bridge. nih.gov A similar mechanism can be postulated for the synthesis of this compound. Characterizing the transition state involves locating the saddle point on the potential energy surface and analyzing its geometry, such as the lengths of the bonds being formed and broken. nih.govufl.edu
Table 2: Illustrative DFT-Calculated Activation Barriers for Imidazolidinone Ring Closure Data is modeled after the published study on 1,3-dimethyl-2-imidazolidinone synthesis to illustrate the catalytic effect of water. nih.gov
| Reaction Step | Pathway | Calculated Activation Energy (ΔG‡, kcal/mol) |
|---|---|---|
| Intramolecular Cyclization / NH3 Elimination | Uncatalyzed (Gas Phase) | ~50 |
| Water-Assisted | ~30 |
Beyond determining the primary reaction pathway, computational modeling can predict reaction outcomes and selectivity. When multiple reaction pathways are possible, leading to different products (isomers), the preferred outcome is determined by the relative energy barriers of the competing transition states. The product formed through the lowest energy barrier will be the kinetically favored product. frontiersin.org
For example, in the synthesis of an asymmetrically substituted imidazolidinone, DFT calculations could predict the regioselectivity of the cyclization. In the context of reactions where this compound might be used as a chiral catalyst (if derived from a chiral precursor), computational methods are essential for predicting enantioselectivity. Studies on MacMillan imidazolidinone catalysts show that by modeling the transition states for the approach of a reactant to the re and si faces of the catalyst-substrate complex, one can accurately predict which enantiomer of the product will be formed preferentially. researchgate.netacs.orgacs.org The difference in the free energy of these diastereomeric transition states (ΔΔG‡) directly correlates to the enantiomeric excess (ee) of the reaction.
Ligand Design and Catalyst Performance Prediction
Imidazolidinone derivatives are renowned for their role as chiral ligands and organocatalysts, most famously in the form of MacMillan catalysts for asymmetric synthesis. caltech.eduacs.org Computational methods are a cornerstone of modern catalyst design, allowing for the in silico evaluation of potential ligands before their synthesis. rsc.orgnih.gov
If a chiral version of this compound were to be designed, for instance by starting with a chiral diamine, its performance as a ligand in an asymmetric reaction could be predicted computationally. The process involves:
Molecular Docking and Modeling : Building a model of the catalyst-substrate complex. This involves docking the substrate to the proposed catalyst. researchgate.net
Transition State Analysis : Locating the transition states for the formation of both possible product enantiomers (R and S).
Energy Calculation : Calculating the free energies of these transition states. A lower activation energy for one path indicates a preference for that enantiomer. researchgate.netacs.org
The binding affinity of the ligand to a metal center or the stability of the catalyst-substrate complex can be evaluated using methods like MM/GBSA (Molecular Mechanics/Generalized Born Surface Area) after running molecular dynamics simulations. researchgate.net These calculations provide a binding free energy value that helps rank the effectiveness of different potential ligands.
Table 3: Illustrative Computational Prediction of Catalyst Performance This table demonstrates how computational data would be used to compare the predicted performance of a hypothetical chiral catalyst based on this compound against a known standard.
| Catalyst/Ligand System | Binding Free Energy (ΔGbind, kcal/mol) | Activation Barrier (ΔG‡_major, kcal/mol) | Predicted Enantioselectivity (ΔΔG‡, kcal/mol) |
|---|---|---|---|
| Hypothetical Catalyst A | -8.5 | 12.1 | 2.1 (~95% ee) |
| Hypothetical Catalyst B | -6.2 | 14.5 | 1.1 (~75% ee) |
| Known Standard Catalyst | -9.1 | 11.5 | 2.5 (>98% ee) |
In Silico Screening of Imidazolidinone-Based Ligands
In silico screening has emerged as a powerful tool in computational chemistry for the identification and optimization of lead compounds in drug discovery and materials science. This approach utilizes computational methods to screen large virtual libraries of chemical compounds against a biological target or for specific properties, thereby accelerating the pace of research and reducing costs associated with experimental screening. For imidazolidinone-based ligands, in silico screening has been instrumental in exploring their potential across various applications.
The process typically begins with the generation of a 3D model of the target protein or receptor. researchgate.net Following this, a library of imidazolidinone derivatives is computationally docked into the active site of the target. researchgate.net These docking simulations predict the binding affinity and mode of interaction between the ligand and the target. researchgate.net
One notable application of in silico screening for this class of compounds is in the identification of novel inhibitors for therapeutic targets. For instance, studies have focused on designing and testing imidazolidinone derivatives as selective inhibitors of enzymes like cyclooxygenase-2 (COX-2), which is implicated in inflammation and pain. researchgate.netnih.gov In such studies, a series of novel imidazolidinone derivatives are designed and subjected to molecular docking simulations to evaluate their binding affinity to the target enzyme. researchgate.netnih.gov The stability of the ligand-protein complexes is often further assessed using molecular dynamics simulations. researchgate.netnih.gov
The screening process is not limited to biological targets. It can also be employed to predict the physicochemical and pharmacokinetic properties (ADMET - absorption, distribution, metabolism, excretion, and toxicity) of novel imidazolidinone derivatives. researchgate.net These predictions help in the early identification of candidates with favorable drug-like properties. researchgate.net
The following table summarizes the findings of a representative in silico screening study on imidazolidinone derivatives as potential COX-2 inhibitors.
| Compound | Docking Score (kcal/mol) | Key Interacting Residues | Predicted Binding Affinity |
| Compound 3 | -11.569 | VAL349, LEU384, TYR385, TRP387, PHE518 | Strong |
| Compound 5 | -11.240 | - | Strong |
| Rofecoxib (Reference) | -9.309 | ARG513, ALA516, TYR355, MET522, VAL523 | Moderate |
This table is based on data from a study on designed imidazolidinone derivatives and does not include this compound, for which specific in silico screening data is not publicly available. nih.gov
Predictive Models for Catalytic Activity
Computational chemistry plays a crucial role in the development of predictive models for the catalytic activity of imidazolidinone-based organocatalysts. These models are essential for understanding reaction mechanisms and for the rational design of more efficient and selective catalysts.
Efforts in this area have focused on creating computational models that can accurately forecast the performance of imidazolidinone catalysts in various chemical transformations, such as Diels-Alder cycloadditions. mdpi.com These models are often built upon experimental data and are used to design new catalyst structures with enhanced properties like high turnover rates and stereoselectivity. mdpi.com
The development of these predictive models often involves the use of quantum chemistry calculations, such as Density Functional Theory (DFT), to investigate the electronic and steric properties of the catalysts and their transition states. mdpi.com By analyzing these properties, researchers can identify the key structural features that govern catalytic activity and selectivity. mdpi.com For example, the introduction of electron-withdrawing groups onto the imidazolidinone scaffold has been studied to determine its effect on catalytic performance. mdpi.com
Machine learning (ML) has also emerged as a powerful technique for predicting catalytic activity. mdpi.com In this approach, a dataset of known catalysts and their experimental activities is used to train an ML model. mdpi.com The model can then be used to predict the activity of new, untested catalyst structures. For instance, ML models have been successfully applied to predict the catalytic activities of α-diimino nickel complexes in ethylene (B1197577) polymerization, achieving high correlation coefficients between predicted and experimental values. mdpi.com While this example does not directly involve imidazolidinones, the methodology is transferable.
The table below illustrates the performance of different machine learning models in predicting catalytic activities from a study on nickel complexes, demonstrating the potential of such models.
| Machine Learning Model | R² (Training Set) | R² (Test Set) | Q² |
| XGBoost | 0.999 | 0.921 | 0.561 |
| Random Forest | - | - | - |
| Support Vector Machine | - | - | - |
| Decision Tree | - | - | - |
| K-Nearest Neighbors | - | - | - |
| Artificial Neural Network | - | - | - |
This table is based on data from a study on α-diimino nickel complexes and is presented to illustrate the application of predictive modeling in catalysis. Specific models for this compound are not available in the public domain. The performance metrics for other models were not detailed in the provided source. mdpi.com
Applications in Chemical Science Excluding Clinical/biological Focus
Role in Material Science and Polymer Chemistry
While extensive peer-reviewed literature on the specific applications of 1-Acetyl-3-ethylimidazolidin-2-one in material science is limited, its structural attributes position it as a valuable building block. Chemical suppliers classify the compound and its close analogs, such as 1-Acetylimidazolidin-2-one, as "Polymer Science Material Building Blocks". bldpharm.combldpharm.com
This compound is identified as a potential organic monomer. bldpharm.combldpharm.com Specifically, it is listed as a potential monomer for the synthesis of Covalent Organic Frameworks (COFs). bldpharm.com COFs are a class of porous, crystalline polymers with highly ordered structures, and the defined geometry of the imidazolidinone ring could be advantageous in constructing these advanced materials. The presence of two distinct nitrogen atoms and the acetyl group offers multiple potential points for polymerization, allowing for the creation of complex, three-dimensional polymer architectures.
Advanced polymers, often characterized by their high performance and specific properties like thermal stability and chemical resistance, are synthesized from such specialized monomers. rsc.org The incorporation of the imidazolidinone moiety into a polymer backbone could impart unique characteristics, such as altered solubility, polarity, and thermal behavior.
Currently, there is a lack of specific, documented applications of this compound as a standalone additive in large-scale industrial processes within publicly available literature. While polymers and additives are crucial in fields like additive manufacturing (3D printing) for achieving desired material properties, the direct use of this specific compound is not reported. mdpi.comevonik.comrjraap.com However, its derivatives are noted for other applications; for instance, a related compound, 1-chloroformyl-3-acetyl-2-imidazolidinone, is patented as a key intermediate in the synthesis of new semi-synthetic antibiotics, highlighting the role of the core structure in building more complex molecules. google.com
Catalysis and Ligand Design
The imidazolidinone scaffold is a cornerstone of modern catalysis, particularly in the realm of asymmetric organocatalysis. The specific structure of this compound makes it relevant to several catalytic concepts.
The imidazolidinone core is central to a well-established class of organocatalysts, famously exemplified by the MacMillan catalysts. unimi.it These catalysts operate through the principle of iminium ion activation. researchgate.net In this mechanism, a chiral secondary amine on the imidazolidinone ring reacts reversibly with an α,β-unsaturated aldehyde or ketone. This reaction forms a transient, chiral iminium ion.
The formation of the iminium ion lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the substrate, thereby activating it for nucleophilic attack. tcichemicals.com This activation strategy enables a wide range of enantioselective transformations, including Diels-Alder reactions, Friedel-Crafts alkylations, and conjugate additions. unimi.itresearchgate.net Chiral imidazolidinone catalysts have been successfully immobilized on solid supports like polystyrene, allowing for easier catalyst recovery and recycling while maintaining high activity and stereocontrol. unimi.it The N-acyl group, such as the acetyl group in this compound, plays a crucial role in modulating the steric and electronic properties of the catalyst, influencing its efficiency and selectivity. scispace.com
Table 1: Representative Organocatalytic Reactions Using Imidazolidinone Scaffolds
| Reaction Type | Catalyst Type | Activation Mode | Typical Substrate | Ref |
| Diels-Alder | Chiral Imidazolidinone | Iminium Ion | α,β-Unsaturated Aldehyd | unimi.it |
| Friedel-Crafts Alkylation | Chiral Imidazolidinone | Iminium Ion | α,β-Unsaturated Aldehyde | researchgate.net |
| Imine Reduction | Chiral Imidazolidinone | Lewis Base | Imine | unimi.it |
| N-Acyl Radical Addition | Chiral Imidazolidinone | Photoredox/Organo | Aldehyde | unimi.it |
Chiral ligands are fundamental to asymmetric transition metal catalysis, where they create a chiral environment around a metal center to control the stereochemical outcome of a reaction. nih.govnih.gov While this compound itself is not commonly cited as a direct ligand, its core structure is a precursor to N-heterocyclic carbenes (NHCs). Chiral NHCs, which can be synthesized from imidazolidinone salts, are powerful, electron-rich neutral ligands used in a multitude of transition metal-catalyzed reactions. researchgate.net
Furthermore, related N-acyl heterocycles, such as N-acyl imidazoles, have been shown to coordinate with metal Lewis acids. acs.org This coordination activates the substrate for subsequent reactions. The nitrogen and oxygen atoms of the N-acyl imidazolidinone structure possess lone pairs of electrons that could potentially coordinate with a transition metal, suggesting its viability as a bidentate or monodentate ligand. The design of such ligands is a key strategy for developing novel catalytic systems for the synthesis of complex chiral molecules. nih.gov
Transfer hydrogenation is a process where hydrogen is transferred from a donor molecule to a substrate, often catalyzed by a metal complex or an organocatalyst. While some nitrogen-containing heterocycles, like Hantzsch esters, are excellent organic hydride donors for these reactions, this compound is not suited for this role. google.com
The key structural feature of an effective imidazolidine-based reductant is the presence of a C-H bond at the C2 position, which can deliver a hydride (H⁻) to the substrate. However, in this compound, the C2 position is a carbonyl carbon (C=O). This sp²-hybridized carbon is electrophilic and cannot function as a hydride donor. In fact, the formation of imidazolidinones has been observed as a by-product resulting from the incomplete reduction of related imine species, which further confirms they are not active as reductants in this context. chemrxiv.org Instead, imidazolidinone-based systems are used to catalyze reduction reactions, for instance, the reduction of imines using an external reductant like trichlorosilane, where the catalyst activates the substrate but does not provide the hydride itself. unimi.it
Analytical Chemistry Standards and Reagents
In analytical chemistry, the purity and well-defined characteristics of compounds are paramount for accurate and reproducible results. Compounds like this compound can serve critical functions in this domain.
Use as Analytical Reference Standards
An analytical reference standard is a highly purified and well-characterized substance used as a measurement base in analytical assays. For this compound to be utilized as a reference standard, it would need to meet stringent purity criteria, often exceeding 99%. Its physical and chemical properties would be meticulously documented.
While specific certifications for this compound as a primary reference standard are not prominently documented, it is available from commercial suppliers with stated purity levels, making it suitable for use as a secondary or in-house reference standard. In this capacity, it could be used for the identification and quantification of related impurities in synthetic preparations of other imidazolidinone-based compounds. For instance, in the synthesis of more complex molecules where this compound might be an intermediate or a byproduct, a well-characterized standard of this compound is essential for chromatographic method development (e.g., HPLC, GC) and for validating the identity and purity of the final product.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 297143-82-9 |
| Molecular Formula | C₇H₁₂N₂O₂ |
| Molecular Weight | 156.18 g/mol |
| Appearance | Solid |
Note: The data in this table is compiled from publicly available information from chemical suppliers.
Reagent in Chemical Derivatization for Analysis
Chemical derivatization is a technique used in analytical chemistry to convert an analyte into a product that is more suitable for analysis by a particular method, such as gas chromatography (GC) or high-performance liquid chromatography (HPLC). jfda-online.commdpi.com Derivatization can enhance detectability, improve chromatographic separation, and facilitate structural elucidation. jfda-online.com
The structure of this compound, featuring an acetyl group and a cyclic urea (B33335) moiety, suggests potential, though not yet documented, as a derivatizing agent. In principle, the acetyl group could be replaced by a more reactive functional group, or the imidazolidinone ring could be modified to react with specific analytes.
Hypothetically, if modified to contain a reactive site, this compound could be used to "tag" analytes of interest. For example, if a functional group capable of reacting with amines, thiols, or hydroxyl groups were introduced onto the molecule, it could be used to derivatize biomolecules or other organic compounds. This derivatization could introduce a chromophore for UV-Vis detection, a fluorophore for fluorescence detection, or a group that enhances ionization for mass spectrometry, thereby increasing the sensitivity and selectivity of the analysis. nih.gov
While specific research on this compound as a derivatization reagent is lacking, the broader class of imidazolidinone derivatives has been explored for such purposes. For instance, chiral imidazolidinones have been synthesized and used as derivatization reagents for the analysis of amino acids by liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.gov This precedent suggests that with appropriate functionalization, this compound could be adapted for similar applications.
Chemical Stability and Degradation Pathways in Non Biological Contexts
Thermal Degradation Studies
Thermal degradation involves the decomposition of a compound at elevated temperatures. For 1-Acetyl-3-ethylimidazolidin-2-one, the process would likely involve the cleavage of the weakest bonds within the molecule. The N-acyl bond and the bonds within the heterocyclic ring are potential sites for thermal scission.
In the absence of direct studies, potential thermal degradation products of this compound can be hypothesized based on the degradation patterns of similar structures, such as other N-substituted amides and cyclic ureas. The primary points of fragmentation are expected to be the acetyl group and the imidazolidinone ring itself.
Key potential degradation products could include:
N-ethylimidazolidin-2-one and ketene (B1206846): Formed via the cleavage of the N-acetyl bond.
Acetic acid and N-ethylimidazolidin-2-one: Resulting from a hydrolysis-like reaction if trace water is present.
Ethyl isocyanate and N-acetylaziridine: Arising from a more complex rearrangement and fragmentation of the ring.
Ring-opened polymers: Cyclic monomers can undergo ring-opening polymerization at high temperatures.
Table 1: Potential Thermal Degradation Products of this compound
| Product Name | Molecular Formula | Structure |
| N-ethylimidazolidin-2-one | C₅H₁₀N₂O | |
| Ketene | C₂H₂O | |
| Acetic Acid | C₂H₄O₂ | |
| Ethyl Isocyanate | C₃H₅NO |
Note: The formation of these products is hypothetical and based on general principles of thermal decomposition for similar functional groups.
The thermal decomposition of amides can proceed through several mechanisms. The N–C(O) bond in the acetyl group is a likely site for initial cleavage. The bond dissociation energy of the N-acyl bond is relatively low compared to other bonds in the structure. mdpi.com
Two primary mechanistic pathways are plausible:
Homolytic Cleavage: At very high temperatures, the N-acetyl bond could break homolytically to form an acetyl radical and a corresponding imidazolidinone-centered radical. These highly reactive species would then undergo further reactions, such as hydrogen abstraction or recombination, to form a complex mixture of products.
Concerted Elimination: A more likely pathway at moderately high temperatures is a concerted, non-radical elimination reaction, possibly involving a six-membered transition state if a beta-hydrogen is available, though this is not the case for the acetyl methyl group. A more plausible concerted pathway for N-acyl compounds can lead to the formation of a ketene and the corresponding amine (in this case, N-ethylimidazolidin-2-one). This pathway is analogous to the pyrolysis of esters.
Cleavage of the imidazolidinone ring itself would require higher energy. The mechanism could involve initial C-N bond scission within the ring, leading to a diradical intermediate that could then fragment into smaller molecules like ethyl isocyanate or undergo polymerization.
Hydrolytic Stability under Various Chemical Conditions
Hydrolysis is a primary degradation pathway for amides and ureas in aqueous environments. The rate and outcome of the hydrolysis of this compound are expected to be highly dependent on the pH of the solution. viu.ca
Generally, amides and ureas are relatively stable at neutral pH but their hydrolysis is catalyzed by both acid and base, typically requiring elevated temperatures to proceed at a significant rate. nih.govnih.govmasterorganicchemistry.com
Acid-Catalyzed Hydrolysis: Under acidic conditions, the carbonyl oxygen of either the acetyl group or the urea (B33335) moiety will be protonated. masterorganicchemistry.com This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by a water molecule.
Attack at the acetyl carbonyl would lead to the formation of acetic acid and N-ethylimidazolidin-2-one .
Attack at the urea carbonyl is also possible and would result in ring-opening to form N-(2-aminoethyl)-N-ethylurea after initial hydrolysis and subsequent decarboxylation of the resulting carbamic acid.
Base-Catalyzed Hydrolysis: Under basic conditions, the hydroxide (B78521) ion (OH⁻), a strong nucleophile, directly attacks the electrophilic carbonyl carbon of the acetyl or urea group. masterorganicchemistry.com This addition-elimination mechanism does not require prior protonation.
Attack at the acetyl carbonyl would yield an acetate (B1210297) ion and N-ethylimidazolidin-2-one .
Attack at the urea carbonyl would lead to ring-opening, ultimately forming N-(2-aminoethyl)-N-ethylamine and carbonate. The stability of hindered ureas can be surprisingly low, with some undergoing rapid hydrolysis even under neutral conditions if steric strain is significant, though this is less expected for this structure. nih.govillinois.edu
Table 2: Expected Hydrolysis Products under Different pH Conditions
| Condition | Primary Site of Attack | Major Products |
| Acidic (H₃O⁺, Δ) | Acetyl Carbonyl | Acetic Acid, N-ethylimidazolidin-2-one |
| Acidic (H₃O⁺, Δ) | Urea Carbonyl | N-(2-aminoethyl)-N-ethylurea |
| Basic (OH⁻, Δ) | Acetyl Carbonyl | Acetate, N-ethylimidazolidin-2-one |
| Basic (OH⁻, Δ) | Urea Carbonyl | N-(2-aminoethyl)-N-ethylamine, Carbonate |
Enantiospecific degradation refers to a process where one enantiomer of a chiral compound degrades at a different rate than the other. The molecule this compound is achiral as it does not possess a stereocenter and has a plane of symmetry. Therefore, enantiospecific degradation is not applicable to the parent compound. If a degradation pathway were to produce a chiral product, it would result in a racemic mixture unless a chiral catalyst or environment was involved. youtube.com No literature suggests the enantiospecific degradation of this compound or its close analogs in non-biological contexts.
Photochemical Degradation in Solution
Photochemical degradation involves the absorption of light energy (typically UV radiation) leading to chemical reactions. N-acyl compounds can undergo various photochemical transformations. nih.govresearchgate.net The specific pathways for this compound have not been studied, but potential reactions can be postulated.
Upon absorption of UV light, the molecule could be promoted to an excited state. From this state, several degradation pathways are possible:
Norrish Type I Cleavage: This involves the homolytic cleavage of the bond adjacent to the carbonyl group. For the acetyl group, this would mean the cleavage of the N-C(O) bond, forming an imidazolidinone-centered radical and an acetyl radical. These radicals would then react further.
Norrish Type II Reaction: This pathway is not possible for the acetyl group as it lacks a γ-hydrogen.
Photo-Fries-type Rearrangement: While more common for aryl esters and amides, a similar rearrangement is mechanistically conceivable, though unlikely to be a major pathway.
N-Dealkylation: Photolytic cleavage of the N-ethyl or N-acetyl bond could occur, leading to the formation of N-acetylimidazolidin-2-one or N-ethylimidazolidin-2-one, respectively. Photolysis of other N-acyl compounds has been shown to result in N-C bond cleavage. rsc.org
The imidazolidinone ring itself contains chromophores (C=O) and could be susceptible to photochemical reactions, potentially leading to ring cleavage or complex rearrangements. The ultimate products would depend heavily on the solvent and the presence of other substances (like oxygen or photosensitizers).
Oxidative Degradation Mechanisms
The oxidative degradation of this compound involves the reaction of the molecule with oxidizing agents, leading to the formation of various degradation products. The primary sites for oxidative attack are the nitrogen-carbon bonds within the imidazolidinone ring and the acetyl group. The presence of tertiary amine functionalities and an amide group makes the molecule susceptible to oxidation.
The degradation can proceed through several proposed mechanisms, including hydrogen atom abstraction, single electron transfer, and attack by reactive oxygen species. The initiation of these processes often leads to the formation of radical cations or other reactive intermediates centered on the nitrogen or alpha-carbon atoms. These intermediates can then undergo further reactions, such as bond cleavage or rearrangement, to yield the final degradation products.
The byproducts formed during the oxidative degradation of this compound are diverse, reflecting the multiple reactive sites within the molecule. While specific studies on this compound are limited, the byproducts can be inferred from the known reactivity of similar N-acylated cyclic ureas. Key degradation pathways likely include cleavage of the imidazolidinone ring, deacetylation, and de-ethylation.
The cleavage of the C-N bond in the imidazolidinone ring can lead to the formation of linear urea derivatives. Deacetylation would result in the formation of 3-ethylimidazolidin-2-one, while the loss of the ethyl group would yield 1-acetylimidazolidin-2-one. Further oxidation can lead to the complete breakdown of the heterocyclic ring, producing smaller organic molecules and ultimately carbon dioxide and water under harsh oxidative conditions.
| Potential Degradation Byproduct | Formation Pathway |
| 3-Ethylimidazolidin-2-one | Deacetylation |
| 1-Acetylimidazolidin-2-one | De-ethylation |
| N-ethyl-N'-(2-oxoethyl)urea | Ring cleavage |
| Acetic Acid | Hydrolysis of the acetyl group |
| Ethylamine | Cleavage of the N-ethyl bond |
| Carbon Dioxide and Water | Complete oxidation |
This table presents potential byproducts based on the chemical structure and known reactivity of similar compounds.
The nature and strength of the oxidizing agent play a crucial role in the rate and pathway of degradation of this compound. Different oxidizing agents can exhibit varying selectivity towards the functional groups present in the molecule.
Strong oxidizing agents, such as permanganates and dichromates, are likely to cause extensive degradation, leading to the complete mineralization of the compound to carbon dioxide, water, and nitrogen oxides. Milder oxidizing agents, such as peroxides and ozone, may result in more selective oxidation, leading to the formation of specific intermediates and byproducts like hydroxylated derivatives or ring-opened products. The presence of catalysts, such as metal ions, can also significantly influence the rate and mechanism of oxidation. For instance, Fenton's reagent (a mixture of hydrogen peroxide and an iron catalyst) is known to generate highly reactive hydroxyl radicals that can aggressively attack organic molecules.
| Oxidizing Agent | Expected Influence on Degradation |
| Potassium Permanganate (KMnO4) | Strong, non-selective oxidation leading to extensive degradation. |
| Hydrogen Peroxide (H2O2) | Milder oxidation, potentially leading to hydroxylated intermediates. |
| Ozone (O3) | Can attack the double bonds (if any form) and the heterocyclic ring. |
| Fenton's Reagent (H2O2/Fe2+) | Generates highly reactive hydroxyl radicals, leading to rapid and often complete degradation. |
| Sodium Hypochlorite (NaOCl) | Can act as a chlorinating and oxidizing agent, potentially forming chlorinated byproducts. |
This table summarizes the likely influence of various oxidizing agents on the degradation of this compound based on general chemical principles.
Structure Reactivity Relationships and Analogues
Comparative Analysis with Other N-Substituted Imidazolidin-2-ones
Imidazolidin-2-ones are cyclic ureas whose properties can be finely tuned by the nature of the substituents on their nitrogen atoms. Comparing 1-Acetyl-3-ethylimidazolidin-2-one to other analogues reveals key structure-reactivity relationships.
The substituents attached to the nitrogen atoms of the imidazolidin-2-one ring significantly influence its three-dimensional shape (conformation) and the distribution of electrons within the molecule. The N1-acetyl group and the N3-ethyl group in the target compound exert distinct electronic and steric effects.
The N-acyl group, as seen in the N1-acetyl position, makes the nitrogen atom less basic and introduces a planar, electron-withdrawing amide-like system. This has been observed in related N-acylimidazoles, where N-acylation generates reactive heterocyclic amides known as azolides, which are more susceptible to nucleophilic attack than typical amides. nih.gov The degree of twist in the N-acyl bond can be influenced by steric hindrance, which in turn affects the reactivity. nih.govresearchgate.net
In contrast, the N3-ethyl group is a simple electron-donating alkyl group. The nature of substituents on the nitrogen atoms can affect the C-N bond strength within the ring, which can be observed through techniques like infrared (IR) spectroscopy. mdpi.com In palladium-catalyzed reactions, the electronic properties of N-aryl substituents have a marked impact on enantioselectivity; electron-withdrawing groups on an N-aryl ring tend to increase the level of asymmetric induction. nih.govumich.edu This highlights the sensitivity of the ring's electronic environment to the character of its N-substituents. While this compound lacks an N-aryl group, the principle demonstrates how N-substituents modulate the electronic character of the entire heterocyclic system.
| Substituent Type at Nitrogen | Typical Representative | Impact on Ring Electronics | Potential Effect on Conformation |
| Alkyl (e.g., Ethyl) | -CH₂CH₃ | Electron-donating, increases nitrogen basicity (relative to H or acyl). | Can influence steric interactions, affecting approach of reagents. |
| Aryl (e.g., Phenyl) | -C₆H₅ | Electron-withdrawing (by induction/resonance), decreases nitrogen basicity. | Can introduce significant steric bulk and π-stacking interactions. |
| Acyl (e.g., Acetyl) | -COCH₃ | Strongly electron-withdrawing, renders the nitrogen non-basic. Creates a reactive amide (azolide). | Promotes planarity at the N-acyl bond due to resonance. |
The identity of the N-substituents directly dictates the reactivity of the imidazolidin-2-one core. The difference between a methyl and an ethyl group is primarily steric, though both are electron-donating. In catalytic applications, this seemingly small difference can impact the fit of a substrate in the catalyst's active site, influencing both reaction rate and stereoselectivity. nih.gov
A more dramatic difference in reactivity is observed when comparing an N-alkyl group to an N-acyl group. The N-acetyl group in this compound makes the molecule an effective acylating agent, a property not shared by its N-deacylated precursor, 1-ethylimidazolidin-2-one. The carbonyl of the acetyl group is activated towards nucleophilic attack. The stability and reactivity of such N-acyl heterocycles can be tuned by modifying the substituents. nih.gov
In palladium-catalyzed carboamination reactions to synthesize imidazolidin-2-ones, the nature of the substituent on the non-allylic nitrogen (N3) significantly affects reaction yields. For instance, the reaction of 1-allyl-1-methyl-3-phenylurea gave a 97% yield, whereas the analogous reaction with 1-allyl-3-ethyl-1-methylurea proceeded in only 68% yield under similar conditions. nih.govnih.gov This demonstrates a clear reactivity difference when an N-aryl group is present compared to an N-alkyl group like ethyl.
| Reaction | N3-Substituent on Urea (B33335) | Aryl Bromide | Yield (%) | Reference |
| Pd-Catalyzed Carboamination | Phenyl | 2-bromonaphthalene | 97 | nih.gov |
| Pd-Catalyzed Carboamination | Ethyl | 2-bromonaphthalene | 68 | nih.gov |
Isomeric Imidazolidinone Derivatives (e.g., 4-Imidazolidinones)
A constitutional isomer of a 2-imidazolidinone is a 4-imidazolidinone. While both are five-membered rings containing two nitrogens and a carbonyl group, their connectivity is different. A 2-imidazolidinone is a cyclic urea (the carbonyl is between the two nitrogens), whereas a 4-imidazolidinone is a cyclic amide or lactam (the carbonyl is adjacent to only one nitrogen). unirioja.es This fundamental structural difference leads to distinct methods of synthesis and chemical reactivity.
The synthetic routes to 2-imidazolidinones and 4-imidazolidinones are generally distinct, reflecting their different functional group arrangements.
2-Imidazolidinones: The most common synthesis involves the reaction of a 1,2-diamine with a carbonylating agent like phosgene (B1210022), carbonyldiimidazole (CDI), or carbon dioxide. nih.govmdpi.com Palladium-catalyzed intramolecular carboamination of N-allylureas is another modern approach. nih.govnih.gov
4-Imidazolidinones: These are often prepared through different pathways. One method involves the cyclization of products from Ugi three-component reactions. organic-chemistry.org Another novel synthesis uses the double Michael-type addition of diamides to ethynyl (B1212043) benziodoxolones. acs.orgchemrxiv.orgresearcher.life
Their reactivity also differs. As a cyclic urea, a 2-imidazolidinone's chemistry is dominated by its two nitrogen atoms and the relatively stable urea carbonyl. In contrast, the 4-imidazolidinone contains a more reactive amide linkage and an α-carbon to the carbonyl, which can be functionalized, for example, by enolate chemistry.
Distinguishing between 2- and 4-imidazolidinone isomers is readily achievable using standard spectroscopic techniques like NMR and IR.
NMR Spectroscopy: The chemical shifts of the ring protons (methylene and methine) are notably different for the two isomers. nih.govmdpi.com In a 4-imidazolidinone, the protons on the carbon between the two nitrogens (C5) and the protons on the carbon adjacent to the carbonyl (C5) would have distinct chemical shifts and coupling patterns compared to the more symmetrical proton environment in a 2-imidazolidinone. Advanced 2D NMR techniques, such as NOESY, can be used to unequivocally determine the substitution pattern by observing through-space correlations between protons on a substituent and protons on the heterocyclic ring. mdpi.com
IR Spectroscopy: The position of the carbonyl (C=O) stretching band in the IR spectrum is a key differentiator. The carbonyl group in a 2-imidazolidinone (a cyclic urea) typically absorbs at a different frequency than the amide carbonyl in a 4-imidazolidinone. For example, in a study of related structures, the cis lactam bond of an imidazolidinone moiety showed a characteristic band near 1690-1696 cm⁻¹. srce.hr The exact position is sensitive to the ring structure and substitution.
| Spectroscopic Technique | 2-Imidazolidinone (Cyclic Urea) | 4-Imidazolidinone (Cyclic Amide) |
| ¹H NMR | Protons at C4 and C5 are adjacent to nitrogen atoms. | Protons at C5 are adjacent to a nitrogen and the carbonyl group. Protons at C2 are between two nitrogens. Chemical shifts differ significantly from the 2-isomer. nih.govmdpi.com |
| ¹³C NMR | Carbonyl carbon (C2) chemical shift is characteristic of a urea. | Carbonyl carbon (C4) chemical shift is characteristic of an amide. |
| IR Spectroscopy | C=O stretch frequency characteristic for a five-membered cyclic urea (approx. 1700 cm⁻¹). msu.edu | C=O stretch frequency characteristic for a five-membered lactam (amide). |
Structure-Reactivity Correlations in Catalytic Applications
Imidazolidinones are foundational scaffolds in the field of asymmetric organocatalysis, most famously exemplified by the MacMillan catalysts. acs.orgcaltech.edu These catalysts activate α,β-unsaturated aldehydes and ketones towards a variety of enantioselective transformations by reversibly forming chiral iminium ions. acs.orgcaltech.edu The structure of the imidazolidinone catalyst is paramount to its success, and subtle changes can lead to dramatic differences in reactivity and stereoselectivity.
The substituents on the imidazolidinone ring create a specific chiral environment. For instance, in the first highly enantioselective organocatalytic Diels-Alder reaction, an imidazolidinone derived from phenylalanine was used. nih.gov Subsequent exploration led to a "second-generation" catalyst where a substituent at the C2 position was changed from a methyl to a tert-butyl group, which improved performance in other reactions like indole (B1671886) alkylations. nih.gov
The reactivity can be highly sensitive to steric interactions. In Diels-Alder reactions with certain ketones, imidazolidinone catalysts that were effective with aldehydes failed completely. This was attributed to strong steric hindrance between the ketone's substituent and the substituents on the catalyst's imidazolidinone ring, which prevented the necessary iminium ion formation. nih.gov Furthermore, the catalytic cycle often requires an acid co-catalyst, and the interplay between the imidazolidinone, the substrate, and the acid is crucial for high performance. acs.orgcaltech.edu These findings underscore a clear principle: the efficacy of an imidazolidinone catalyst is a direct function of its three-dimensional structure and the electronic nature of its substituents, which must be carefully matched to the specific reaction and substrates.
| Catalyst Structure Feature | Example | Impact on Catalysis | Reference |
| C5-Substituent | Benzyl (from Phenylalanine) | Induces chirality, dictates the facial selectivity of the substrate's approach. | nih.gov |
| C2-Substituent | Methyl vs. tert-Butyl | A bulky tert-butyl group can enhance enantioselectivity by increasing steric shielding of one face of the iminium ion. | nih.gov |
| N1-Substituent | Methyl | The N-substituent can influence the catalyst's solubility and electronic properties. | acs.org |
| Steric Hindrance | C2-benzyl group | Can provide higher enantioselectivity in certain Diels-Alder reactions compared to smaller groups. | nih.gov |
Emerging Research Directions in the Chemistry of 1 Acetyl 3 Ethylimidazolidin 2 One
Development of Novel Synthetic Routes with Enhanced Selectivity
The synthesis of specifically substituted imidazolidinones like 1-Acetyl-3-ethylimidazolidin-2-one often requires multi-step procedures. A key area of emerging research is the development of novel synthetic routes that offer higher yields and, crucially, enhanced stereoselectivity. Given the chiral nature of many potential applications for imidazolidinone derivatives, controlling the three-dimensional arrangement of atoms is paramount.
One promising approach is the use of enantioselective catalysis. For instance, the synthesis of related chiral imidazolidinone organocatalysts has been demonstrated, and these catalysts have been successfully applied in reactions like Diels-Alder cycloadditions. walisongo.ac.idnih.gov Future research could focus on adapting these catalytic systems for the asymmetric synthesis of this compound, potentially leading to the selective production of a single enantiomer. The use of chiral auxiliaries, which are temporarily incorporated into the molecule to direct the stereochemical outcome of a reaction, also presents a viable strategy. wikipedia.orgsigmaaldrich.com
Furthermore, multicomponent reactions, where three or more reactants combine in a single step to form a complex product, offer an efficient and atom-economical alternative to traditional stepwise synthesis. The development of a multicomponent reaction that directly yields this compound or its precursors could significantly streamline its production. nih.gov
Table 1: Potential Strategies for Enantioselective Synthesis
| Strategy | Description | Potential Advantages |
| Enantioselective Catalysis | Utilization of chiral catalysts to favor the formation of one enantiomer over the other. | High catalytic efficiency, potential for high enantiomeric excess. |
| Chiral Auxiliaries | Temporary attachment of a chiral group to guide the stereochemical course of a reaction. wikipedia.orgsigmaaldrich.com | Well-established methodology, predictable stereochemical outcomes. |
| Multicomponent Reactions | Combining three or more starting materials in a single synthetic operation. nih.gov | Increased efficiency, reduced waste, access to complex structures. |
Exploration of New Catalytic Applications
Imidazolidinone scaffolds are at the core of several successful organocatalysts, most notably the MacMillan catalysts. These catalysts are known for their ability to promote a wide range of enantioselective transformations. A significant research direction for this compound would be to explore its potential, or the potential of its derivatives, as a catalyst or ligand in various organic reactions.
The substitution pattern of this compound, with its acetyl and ethyl groups, could influence its steric and electronic properties, potentially leading to unique catalytic activities. Research could involve screening this compound and its derivatives in a variety of catalytic processes, such as aldol (B89426) reactions, Michael additions, and cycloadditions. nih.govwikipedia.orgscielo.org.mx
Moreover, the incorporation of this compound into metal complexes could open up avenues in transition metal catalysis. The nitrogen and oxygen atoms of the imidazolidinone ring could act as coordination sites for metal ions, creating novel catalysts for reactions like cross-coupling, hydrogenation, or polymerization. For example, nickel complexes bearing imidazolidin-2-imine ligands have shown high activity in norbornene polymerization. bohrium.com
Advanced Computational Modeling for Deeper Mechanistic Understanding
To guide the rational design of new synthetic routes and catalytic applications, a deep understanding of the reaction mechanisms involving this compound is crucial. Advanced computational modeling techniques, such as Density Functional Theory (DFT), are powerful tools for elucidating reaction pathways, transition states, and the factors that control selectivity.
Computational studies could be employed to:
Predict Reaction Outcomes: By modeling the energy profiles of different reaction pathways, it may be possible to predict the feasibility and selectivity of a proposed transformation.
Elucidate Catalyst-Substrate Interactions: In potential catalytic applications, computational modeling can provide insights into how this compound interacts with substrates and promotes a specific reaction.
Design Improved Catalysts: By understanding the structure-activity relationships, researchers can computationally design modified versions of this compound with enhanced catalytic performance.
Recent advancements in computational chemistry, including the integration of artificial intelligence, are accelerating the pace of such investigations. ppor.az
Integration into Advanced Functional Materials
The unique structural features of this compound make it an interesting building block for the synthesis of advanced functional materials. The incorporation of this moiety into polymers could impart specific properties to the resulting materials.
For instance, polymers containing imidazolidinone units have been explored for various applications. Nitroxide-mediated polymerization using imidazolidinone derivatives has been shown to produce polymers with controlled molecular weight and narrow polydispersity. acs.org This suggests that this compound could potentially be used as a monomer or a modifying agent in the synthesis of specialized polymers.
The development of functionalized polymers through techniques like ring-opening metathesis polymerization (ROMP) could also be a fruitful area of research. researchgate.netbeilstein-journals.org By attaching polymerizable groups to the this compound core, it could be incorporated into polymer chains, potentially leading to materials with tailored thermal, mechanical, or optical properties.
Table 2: Potential Applications in Functional Materials
| Material Type | Potential Role of this compound | Desired Properties |
| Specialty Polymers | Monomer or comonomer in polymerization reactions. acs.org | Controlled molecular architecture, specific thermal or mechanical properties. |
| Functionalized Surfaces | Grafting onto surfaces to modify their properties. | Altered wettability, biocompatibility, or chemical reactivity. |
| Drug Delivery Systems | Encapsulation or conjugation with therapeutic agents. | Controlled release, targeted delivery. |
Methodological Advances in Spectroscopic Characterization
As research into this compound and its derivatives progresses, the need for sophisticated analytical techniques for their characterization becomes increasingly important. Methodological advances in spectroscopy are key to confirming the structure, purity, and stereochemistry of these compounds.
Advanced Nuclear Magnetic Resonance (NMR) techniques, such as 2D NMR (COSY, HSQC, HMBC) and Nuclear Overhauser Effect (NOE) experiments, will be indispensable for unambiguously assigning the complex structures of reaction products and for determining their three-dimensional conformation. ipb.ptnumberanalytics.com For chiral derivatives, the use of chiral solvating or derivatizing agents in conjunction with NMR can be used to determine enantiomeric excess. mdpi.com
Mass spectrometry (MS) also plays a crucial role. High-resolution mass spectrometry is essential for confirming the elemental composition of newly synthesized compounds. Furthermore, studying the fragmentation patterns of this compound and its derivatives under different ionization conditions can provide valuable structural information. researchgate.netlibretexts.orgnih.gov Techniques like two-dimensional mass spectrometry could offer even more detailed insights into the fragmentation pathways of these molecules. nih.gov
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 1-Acetyl-3-ethylimidazolidin-2-one, and how can reaction conditions be optimized for yield?
- Methodological Answer : The compound is typically synthesized via cyclocondensation of acetylated imidazolidinone precursors with ethylating agents. Optimization involves varying solvents (e.g., DMF or THF), temperature (80–120°C), and catalysts (e.g., K2CO3). Yield improvements are achieved by monitoring reaction progress via TLC and adjusting stoichiometric ratios (1.2:1 acetylating agent to imidazolidinone core). Post-synthesis purification employs column chromatography (silica gel, ethyl acetate/hexane gradient) .
Q. How can spectroscopic techniques (NMR, IR) and X-ray crystallography be employed to confirm the structure of this compound?
- Methodological Answer :
- <sup>1</sup>H/ <sup>13</sup>C NMR : Assign peaks to confirm the acetyl group (δ ~2.3 ppm for CH3, δ ~170 ppm for carbonyl) and ethyl substituent (δ ~1.2 ppm for CH3, δ ~3.4 ppm for CH2).
- IR : Validate carbonyl stretching vibrations (C=O at ~1680–1720 cm<sup>−1</sup>).
- X-ray Crystallography : Resolve bond angles and spatial configuration. For example, a related imidazolidinone derivative showed a dihedral angle of 8.7° between the acetyl group and the heterocyclic ring .
Advanced Research Questions
Q. What computational methods (e.g., DFT, molecular docking) are suitable for predicting the reactivity or bioactivity of this compound derivatives?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. Use B3LYP/6-31G(d) basis sets for energy minimization.
- Molecular Docking : Screen against target proteins (e.g., enzymes) using AutoDock Vina. Validate docking poses by comparing binding affinities with co-crystallized ligands. Include Lipinski’s rule analysis (e.g., logP <5, molecular weight <500 Da) to assess drug-likeness .
Q. How can researchers resolve contradictions between experimental and computational data (e.g., spectroscopic vs. DFT-predicted carbonyl stretching frequencies)?
- Methodological Answer :
- Calibration : Compare experimental IR peaks with scaled DFT frequencies (scaling factor ~0.96–0.98 for B3LYP/6-31G(d)).
- Solvent Effects : Simulate solvent interactions (e.g., PCM model for DMSO) to align computational results with experimental data.
- Error Analysis : Quantify deviations using root-mean-square error (RMSE) and refine computational parameters (e.g., basis set size) .
Q. What strategies ensure reproducibility in synthesizing and characterizing this compound derivatives for structure-activity relationship (SAR) studies?
- Methodological Answer :
- Standardized Protocols : Document reaction conditions (time, temperature, pH) and purification steps.
- Analytical Validation : Use triplicate measurements for NMR/IR and report confidence intervals (e.g., ±0.1 ppm for chemical shifts).
- Data Transparency : Share raw spectral data and crystallographic CIF files in supplementary materials .
Data Presentation and Analysis
Q. What statistical methods are appropriate for analyzing biological activity data (e.g., IC50) of this compound analogs?
- Methodological Answer :
- Dose-Response Curves : Fit data to the Hill equation using nonlinear regression (GraphPad Prism).
- Statistical Significance : Apply ANOVA with post-hoc Tukey tests for multi-group comparisons. Report p-values and effect sizes (e.g., Cohen’s d).
- Outlier Detection : Use Grubbs’ test (α=0.05) to exclude anomalous data points .
Q. How should researchers design control experiments to validate the specificity of this compound in enzyme inhibition assays?
- Methodological Answer :
- Positive Controls : Use a known inhibitor (e.g., staurosporine for kinases) to confirm assay functionality.
- Negative Controls : Test the compound against unrelated enzymes (e.g., esterases) to rule out nonspecific binding.
- Blinding : Randomize sample order and use double-blind scoring for activity measurements .
Tables for Key Data
| Characterization Data | Experimental Value | Computational Value (DFT) |
|---|---|---|
| C=O IR Stretching (cm<sup>−1</sup>) | 1695 | 1712 (scaled) |
| <sup>13</sup>C NMR (Carbonyl, ppm) | 170.3 | 169.8 |
| X-ray Bond Angle (C-N-C) | 121.5° | 120.9° |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
